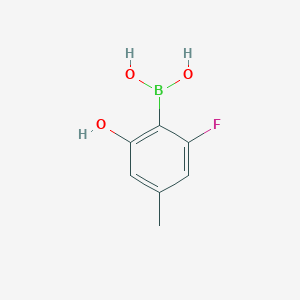

2-Fluoro-6-hydroxy-4-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 and a molecular weight of 169.95 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C . The compound is known for its purity, which is typically around 97% .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is typically stored at temperatures between 2-8°C . It has a molecular weight of 169.95 .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research by Borys et al. (2019) has shown that derivatives of phenylboronic acids, including those with fluorine substituents, possess significant antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The study highlighted the importance of the fluorine position in enhancing antifungal effectiveness, suggesting potential applications of fluorine-substituted phenylboronic acids in developing antifungal agents (Borys et al., 2019).

Synthesis and Material Applications

Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to fluorophenylboronic acids, underscoring its importance as an intermediate in the manufacture of pharmaceuticals and materials. This research indicates the utility of fluorine-substituted phenylboronic acids in organic synthesis, particularly in the creation of complex molecules for various applications (Qiu et al., 2009).

Biochemical Sensing

A study by Huang et al. (2013) utilized a boronic acid derivative for the sensitive and selective sensing of glucose in aqueous solutions. The derivative's interaction with glucose demonstrated improved selectivity, indicating the potential of fluorophenylboronic acids in developing non-enzymatic glucose sensors (Huang et al., 2013).

Experimental Oncology

Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including those with fluorine substitutions, on ovarian cancer cells. The compounds demonstrated a capacity to induce apoptosis selectively, indicating their potential application in the development of novel anticancer agents (Psurski et al., 2018).

Mechanistic Studies

Suzuki et al. (2016) conducted a kinetic study on the reaction mechanisms of phenylboronic acid derivatives with D-fructose. This research provides insight into the interactions between boronic acids and biomolecules, highlighting the role of fluorine-substituted phenylboronic acids in biochemical sensor development (Suzuki et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Wirkmechanismus

Target of Action

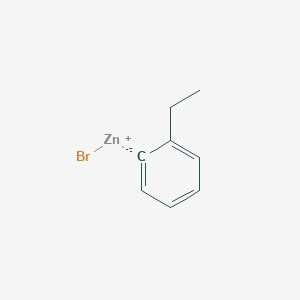

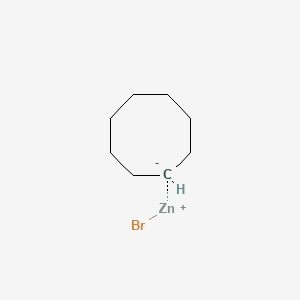

Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction , a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of the Suzuki-Miyaura coupling reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid transfers its organic group to palladium, a process known as transmetalation . This reaction is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which boronic acids are commonly used, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis .

Result of Action

In the context of the Suzuki-Miyaura coupling reaction, the result of the action of boronic acids is the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXMHIMQAMDQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)